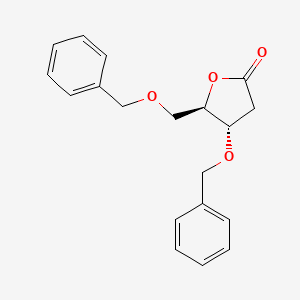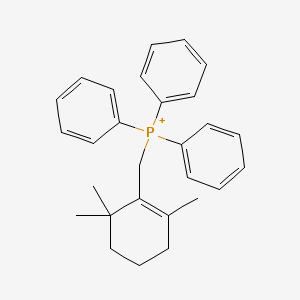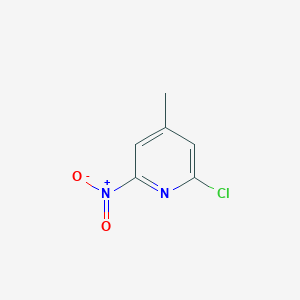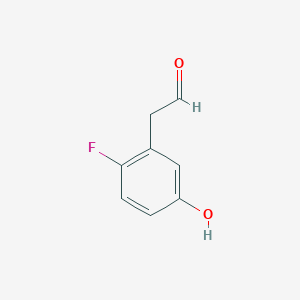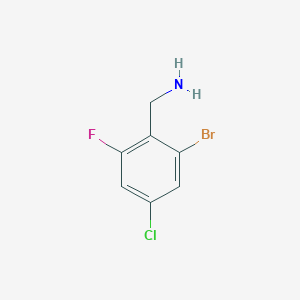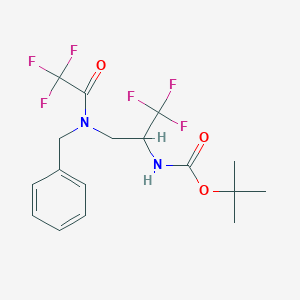
Tert-butyl(3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-yl)carbamate: is a synthetic organic compound that features a trifluoroacetamido group, a trifluoropropan-2-yl group, and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-yl)carbamate typically involves multiple steps:
Formation of the trifluoroacetamido group: This can be achieved by reacting benzylamine with trifluoroacetic anhydride under controlled conditions.
Introduction of the trifluoropropan-2-yl group: This step may involve the use of a suitable trifluoropropylating agent.
Attachment of the tert-butyl carbamate group: This is often done using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions could target the trifluoroacetamido group.
Substitution: Nucleophilic substitution reactions may occur at the trifluoropropan-2-yl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a benzaldehyde derivative, while reduction could produce a primary amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated groups.
Biology
In biological research, it may be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which tert-Butyl (3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-yl)carbamate exerts its effects will depend on its specific application. Generally, the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the carbamate group may interact with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-yl)carbamate: can be compared with other trifluoromethylated compounds, such as trifluoromethyl ketones or trifluoromethyl amines.
tert-Butyl carbamates: Other compounds containing the tert-butyl carbamate group can be compared in terms of their stability and reactivity.
Uniqueness
The unique combination of trifluoromethyl groups and a tert-butyl carbamate group in this compound may confer distinct properties, such as enhanced stability and specific biological activity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C17H20F6N2O3 |
|---|---|
Poids moléculaire |
414.34 g/mol |
Nom IUPAC |
tert-butyl N-[3-[benzyl-(2,2,2-trifluoroacetyl)amino]-1,1,1-trifluoropropan-2-yl]carbamate |
InChI |
InChI=1S/C17H20F6N2O3/c1-15(2,3)28-14(27)24-12(16(18,19)20)10-25(13(26)17(21,22)23)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,24,27) |
Clé InChI |
FYKQECIKFFJPDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN(CC1=CC=CC=C1)C(=O)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)

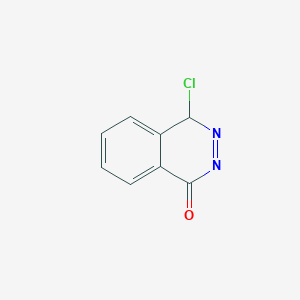
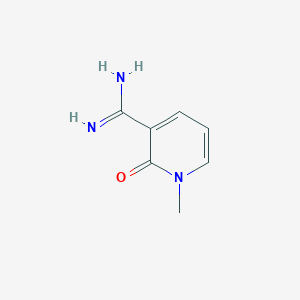
![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
